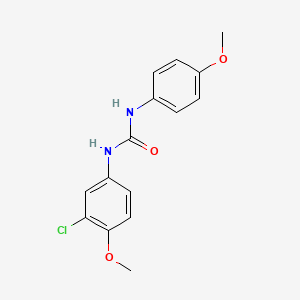
1-(3-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea is an organic compound characterized by the presence of chloro and methoxy substituents on its phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 3-chloro-4-methoxyaniline with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(3-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
相似化合物的比较
- 1-(4-Chloro-3-methoxyphenyl)-3-(4-methoxyphenyl)urea
- 1-(3-Chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)urea
- 1-(3-Chloro-4-methoxyphenyl)-3-(4-chlorophenyl)urea
Comparison: 1-(3-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-6-3-10(4-7-12)17-15(19)18-11-5-8-14(21-2)13(16)9-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQBXYRXWWERSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5316389.png)
![2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5316395.png)
![N-(5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316411.png)
![5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5316417.png)
![3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B5316420.png)
![2-CHLORO-5-{5-[(Z)-(2-{6-[(2,3-DIMETHYLPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID](/img/structure/B5316442.png)
![(2R,3S)-3-amino-4-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-oxobutan-2-ol](/img/structure/B5316444.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)
![2-[2,5-dimethyl-3-[(Z)-2-nitroethenyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B5316464.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B5316469.png)
![{1-(6-methoxypyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316473.png)
